molecular formula C10H9ClO2 B3003449 3-(3-CHLORO-PHENYL)-2-METHYL-ACRYLIC ACID CAS No. 109619-78-5; 53598-05-3

3-(3-CHLORO-PHENYL)-2-METHYL-ACRYLIC ACID

Cat. No.: B3003449
CAS No.: 109619-78-5; 53598-05-3
M. Wt: 196.63
InChI Key: FCGZPQKRDHNWQS-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloro-phenyl)-2-methyl-acrylic acid is an organic compound with a molecular formula of C10H9ClO2 It is characterized by the presence of a chloro-substituted phenyl ring and a methyl group attached to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-phenyl)-2-methyl-acrylic acid can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with methyl acrylate in the presence of a base, such as sodium hydroxide, to form the corresponding intermediate. This intermediate is then subjected to hydrolysis and decarboxylation to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-phenyl)-2-methyl-acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

3-(3-Chloro-phenyl)-2-methyl-acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-phenyl)-2-methyl-acrylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-phenyl)-2-methyl-acrylic acid
  • 3-(3-Bromo-phenyl)-2-methyl-acrylic acid
  • 3-(3-Methyl-phenyl)-2-methyl-acrylic acid

Uniqueness

3-(3-Chloro-phenyl)-2-methyl-acrylic acid is unique due to the presence of the chloro group at the meta position on the phenyl ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-2-methylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGZPQKRDHNWQS-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=CC=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=CC=C1)Cl)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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